Cyclopropyl-(2-m-tolyloxyethyl)amine
CAS No.:
Cat. No.: VC16260633
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO |
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Molecular Weight | 191.27 g/mol |
IUPAC Name | N-[2-(3-methylphenoxy)ethyl]cyclopropanamine |
Standard InChI | InChI=1S/C12H17NO/c1-10-3-2-4-12(9-10)14-8-7-13-11-5-6-11/h2-4,9,11,13H,5-8H2,1H3 |
Standard InChI Key | LUVQDOPJNGGUDF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)OCCNC2CC2 |
Introduction
Chemical Identity and Structural Features
Stereochemical Considerations
While the compound lacks chiral centers, the cyclopropane ring’s rigidity and the amine’s conformational flexibility may influence its reactivity and interactions in biological systems. Diastereomeric outcomes in related cyclopropylamine syntheses, such as those involving zinc homoenolate intermediates, suggest that reaction conditions (e.g., solvent polarity) could affect product geometry if substituents introduce stereogenicity .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of cyclopropyl-(2-m-tolyloxyethyl)amine can be approached through two primary routes, inferred from analogous cyclopropylamine preparations:
Zinc Homoenolate Trapping
A method developed by West et al. for trans-2-substituted cyclopropylamines involves α-chloroaldehydes reacting with CH₂(ZnI)₂ to form a zinc homoenolate intermediate, which is subsequently trapped by an amine . Adapting this protocol:
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Intermediate Formation: Reaction of an α-chloroaldehyde with CH₂(ZnI)₂ generates a zinc homoenolate.
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Amine Trapping: Introduction of 2-(m-tolyloxy)ethylamine to the homoenolate yields the cyclopropane ring via intramolecular ring closure.
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Optimization: Polar aprotic solvents like DMF enhance diastereoselectivity by stabilizing intermediates and suppressing cis/trans isomerization .
Reductive Amination
An alternative pathway involves reductive amination between cyclopropylamine and 2-(m-tolyloxy)ethyl aldehyde/ketone:
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Schiff Base Formation: Condensation of the amine and carbonyl compound.
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Reduction: Use of NaBH₃CN or H₂/Pd-C to reduce the imine to the secondary amine.
Reaction Conditions and Yield Optimization
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Solvent Effects: THF/DMF mixtures (3:2) improve yields (>90%) and diastereoselectivity (>20:1 trans/cis) .
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Temperature: Elevated temperatures (85–110°C) favor kinetic control but may reduce selectivity if zinc halides promote isomerization .
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Catalysis: ZnCl₂·TMEDA complexes mitigate side reactions by coordinating to intermediates .
Physicochemical Properties
Spectral Characterization
While experimental data for this specific compound are unavailable, predictions can be made based on structural analogs:
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¹H NMR:
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Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet).
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Ethoxy group: δ 3.4–3.7 ppm (OCH₂CH₂N).
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Aromatic protons: δ 6.7–7.2 ppm (m-tolyl ring).
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IR Spectroscopy:
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N-H stretch: ~3300 cm⁻¹.
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C-O-C (ether): ~1250 cm⁻¹.
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Thermodynamic and Solubility Data
Property | Value/Description |
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Melting Point | Not reported (likely <100°C) |
Boiling Point | Estimated 250–300°C |
Solubility in Water | Low (hydrophobic groups dominate) |
Solubility in Organic Solvents | High in DCM, THF, DMF |
Biological and Pharmaceutical Relevance
Antimicrobial Applications
Structurally related carbamates, such as 2-(m-tolyloxy)ethyl m-tolylcarbamate (CAS 62644-00-2), demonstrate antibiotic and antiviral properties . While the amine derivative’s bioactivity remains untested, its electronic profile (basic amine vs. carbamate) could modulate interactions with microbial targets.
Hazard Statement | Precautionary Measure |
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H302 | Avoid ingestion; use PPE |
H315 | Wear gloves and eye protection |
H319 | Ensure adequate ventilation |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s amine and ether functionalities make it a versatile building block for:
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Antidepressants: Cyclopropylamines are key motifs in MAO inhibitors.
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Anticancer Agents: Enhanced membrane permeability due to the cyclopropane ring.
Material Science
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Liquid Crystals: The rigid cyclopropane and flexible ether chain could enable mesophase formation.
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Coordination Chemistry: The amine may act as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺).
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